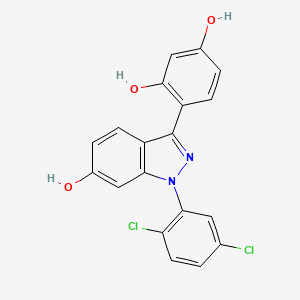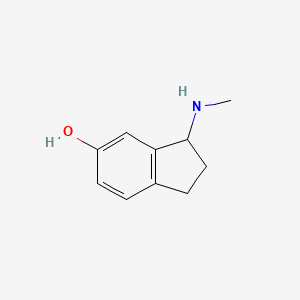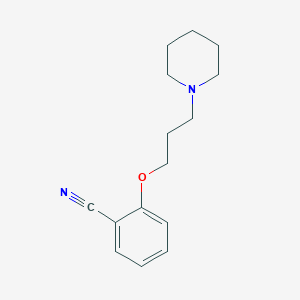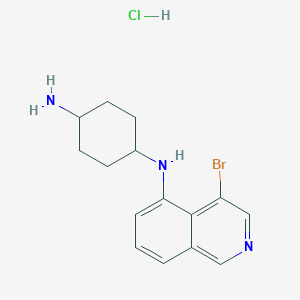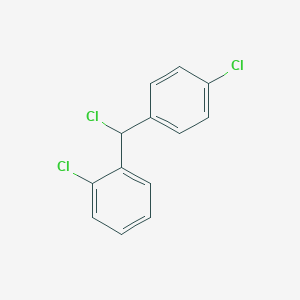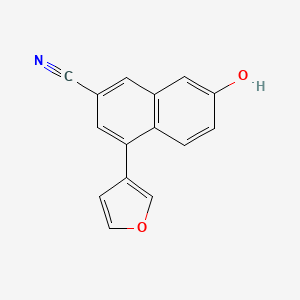
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate is a chemical compound with a complex structure that includes a phenyl ring substituted with chlorine atoms and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate typically involves the esterification of alpha-hexylthio-3,4-dichloro-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4-dihydroxyphenylacetate: Known for its biological activity as an enterovirus inhibitor.
Alpha-hexylthio-3,4-dichloro-phenylacetic acid: The parent acid of the ester, used in similar applications.
Uniqueness
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate is unique due to its specific substitution pattern and the presence of both thioether and ester functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H20Cl2O2S |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate |
InChI |
InChI=1S/C15H20Cl2O2S/c1-3-4-5-6-9-20-14(15(18)19-2)11-7-8-12(16)13(17)10-11/h7-8,10,14H,3-6,9H2,1-2H3 |
Clé InChI |
FWRRCJDJDVFGKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


